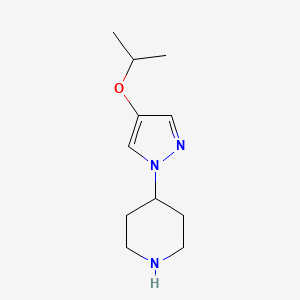

4-(4-Isopropoxypyrazol-1-yl)-piperidine

Description

Properties

IUPAC Name |

4-(4-propan-2-yloxypyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-9(2)15-11-7-13-14(8-11)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFDBKKGAPNFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN(N=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxypyrazol-1-yl)-piperidine typically involves the reaction of piperidine with 4-isopropoxypyrazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 4-isopropoxypyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropoxypyrazol-1-yl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated derivatives.

Scientific Research Applications

Antipsychotic Agents

Research indicates that derivatives of piperidine, including 4-(4-Isopropoxypyrazol-1-yl)-piperidine, can be designed to target multiple neurotransmitter receptors. These compounds have shown potential as atypical antipsychotics, aiming to treat schizophrenia with reduced side effects compared to traditional medications . The ability to modulate dopamine D2 and serotonin 5-HT receptors is particularly noteworthy, as these pathways are critical in managing psychotic disorders.

Metabolic Syndrome Treatment

The compound has been investigated for its role in inhibiting enzymes associated with metabolic disorders. Specifically, it has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating conditions such as type 2 diabetes and obesity . This inhibition could lead to improved metabolic profiles in affected patients.

Cancer Therapeutics

Recent studies have highlighted the potential of piperidine derivatives in oncology. The compound's ability to interact with various molecular targets suggests it could be developed into a therapeutic agent for cancer treatment. In silico analyses have demonstrated that modifications can enhance its efficacy against specific cancer cell lines .

CNS Disorders

The versatility of this compound extends to central nervous system disorders. Its pharmacological profile indicates potential applications in treating conditions like mild cognitive impairment and early-stage dementia, including Alzheimer's disease . The modulation of neurotransmitter systems involved in cognitive functions supports this application.

Case Study 1: Antipsychotic Development

A study synthesized a series of piperidine derivatives, including variations of this compound, and evaluated their affinities for dopamine and serotonin receptors. The findings indicated that certain modifications significantly enhanced receptor binding affinity, suggesting a pathway for developing effective antipsychotic medications with fewer side effects compared to existing treatments .

Case Study 2: Cancer Targeting

In another research effort, the compound was evaluated for its anti-cancer properties through computational modeling and biological assays. Results showed that specific derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating a promising therapeutic index for future drug development .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antipsychotic | Modulation of dopamine D2 and serotonin receptors | Reduced side effects |

| Metabolic Syndrome | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 | Improved metabolic health |

| Cancer Treatment | Targeting cancer cell pathways | Selective cytotoxicity |

| CNS Disorders | Modulation of neurotransmitter systems | Improved cognitive function |

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxypyrazol-1-yl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxypyrazole moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine

- Structure : Differs from the target compound by replacing the isopropoxy group with a 4-methoxyphenyl substituent on the pyrazole ring.

- Reduced steric bulk compared to isopropoxy may improve solubility but decrease metabolic stability.

- Synthesis : Similar nucleophilic substitution pathways could be employed, as seen in piperidine-aniline derivatives .

IPAB ([125I]PAB)

- Structure: Contains a piperidinylaminoethyl group linked to a 4-iodobenzamide.

- Biological Activity: Binds sigma-1 receptors with high affinity (Ki = 6.0 nM) and demonstrates selective uptake in melanoma xenografts .

- Comparison : The benzamide moiety and iodine substituent confer distinct targeting properties compared to the pyrazole-isopropoxy group, emphasizing substituent-driven receptor selectivity.

Fluorobenzoyl (FB) Piperidine Derivatives

- Structure : Fluorobenzoyl-substituted piperidines (e.g., BI-5-HT2A).

- Biological Activity : Exhibits high 5-HT2A receptor affinity (≈10-fold higher than D2 receptors), highlighting the role of electron-withdrawing groups (e.g., fluorine) in enhancing binding specificity .

- Key Insight : The isopropoxy group’s electron-donating nature may favor interactions with hydrophobic binding pockets, contrasting with fluorobenzoyl’s electronic effects.

Piperidine-Oxadiazole Hybrids

- Structure : 4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1780735-70-7).

- Properties : The oxadiazole ring introduces polarity and hydrogen-bonding capacity, while the isopropyl group mirrors the steric profile of the target compound’s isopropoxy group .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t1/2) |

|---|---|---|---|

| 4-(4-Isopropoxypyrazol-1-yl)-piperidine | 2.5 | ~0.1 (low) | Moderate (CYP3A4 substrate) |

| 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | 3.0 | ~0.05 (low) | Low (demethylation likely) |

| IPAB | 1.8 | 0.2 (PBS) | High (radiostable) |

| BI-5-HT2A | 2.2 | 0.3 (DMSO) | High (fluorine stability) |

Research Implications

- Receptor Targeting : The isopropoxy group’s steric bulk may favor interactions with hydrophobic pockets in enzymes or receptors, contrasting with smaller groups like methoxy or polar oxadiazoles.

- Theranostic Potential: Analogous to IPAB, structural tuning could enable the target compound’s use in imaging or targeted therapy .

- Patent Relevance : Piperidine derivatives with alkoxy groups (e.g., isopropoxy) are patented for neurological applications, suggesting therapeutic versatility .

Biological Activity

4-(4-Isopropoxypyrazol-1-yl)-piperidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1857090-03-9

- Molecular Weight : 206.29 g/mol

This compound features a piperidine ring substituted with a pyrazole moiety, which is known to influence its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit antiviral properties. Specifically, research has shown the ability of certain piperidine derivatives to inhibit viral replication by targeting viral proteases. For instance, a class of 1,4,4-trisubstituted piperidines demonstrated inhibition against the main protease (M) of SARS-CoV-2, suggesting that similar mechanisms may be applicable to this compound .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that various piperidine derivatives possess significant antibacterial effects against a range of pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole moiety may interact with specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit key enzymes in metabolic pathways essential for pathogen survival .

Case Study 1: Inhibition of Viral Proteases

A study focusing on the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications at the piperidine nitrogen significantly affect antiviral potency. The findings suggest that the introduction of specific substituents can enhance binding affinity to viral proteases .

Case Study 2: Antimicrobial Efficacy

In another investigation, various piperidine derivatives were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific functional groups exhibited enhanced efficacy compared to their unsubstituted counterparts, reinforcing the importance of structural modifications in optimizing biological activity .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-Isopropoxypyrazol-1-yl)-piperidine to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, stoichiometry, and catalyst use). For example, using dichloromethane (DCM) as a solvent with controlled NaOH addition can enhance purity (99% achieved in analogous piperidine derivatives) . Stepwise purification via column chromatography and recrystallization is recommended. Monitor intermediates using TLC or HPLC to identify side products early.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Adhere to GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage) . Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert adsorbents and dispose as hazardous waste. Store in airtight containers at 2–8°C, avoiding light and moisture .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group verification, LC-MS for molecular weight confirmation, and X-ray crystallography for absolute configuration determination (as demonstrated for structurally related piperidine-4-one derivatives) . FT-IR can validate key bonds like C-O (isopropoxy) and N-H (piperidine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by modifying substituents (e.g., isopropoxy vs. methoxy groups) and correlating changes with activity trends . Use multivariate statistical analysis (e.g., PCA) to isolate confounding variables. Cross-validate findings with in silico docking studies to identify binding site interactions .

Q. What experimental strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using HPLC to monitor degradation products. For example, incubate samples at 40°C/75% RH and pH 1–13 for 4 weeks. Identify degradation pathways (e.g., hydrolysis of the isopropoxy group) via LC-MS/MS fragmentation patterns . Compare with thermogravimetric analysis (TGA) data to predict shelf-life .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Use molecular dynamics (MD) simulations to predict solubility and membrane permeability. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets like enzymes or receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and thermodynamics. For enzyme targets, use kinetic assays (e.g., Michaelis-Menten plots with/without inhibitor). Pair with cryo-EM or X-ray co-crystallography to visualize binding modes .

Data Analysis and Experimental Design

Q. How should researchers design controls to account for off-target effects in pharmacological studies?

- Methodological Answer : Include negative controls (e.g., piperidine backbone without substituents) and positive controls (known inhibitors/agonists). Use CRISPR-edited cell lines or knockout models to confirm target specificity. Validate selectivity via panel screening against related receptors/enzymes .

Q. What statistical approaches are robust for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer : Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response) using software like GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Replicate experiments ≥3 times to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.